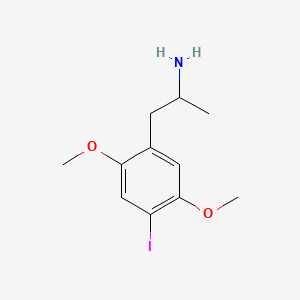

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Beschreibung

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly abbreviated as DOI, is a synthetic substituted amphetamine belonging to the DOx class of hallucinogens. Its IUPAC name is (2R)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine (or racemic, depending on stereochemical context), with a molecular formula of C₁₁H₁₆INO₂ and a molecular weight of 321.16 g/mol (base form) or 357.62 g/mol as the hydrochloride salt . Structurally, DOI features a phenyl ring substituted with methoxy groups at positions 2 and 5, an iodine atom at position 4, and a propane-2-amine side chain.

DOI is a potent agonist at serotonin 5-HT₂A and 5-HT₂C receptors, with additional affinity for dopamine D₂ receptors . It is widely used in preclinical research to study the neuropharmacology of psychedelics, anxiety, and sleep modulation . The compound is typically stored at -20°C in its hydrochloride salt form, which is water-soluble and stable at room temperature for short periods .

Eigenschaften

IUPAC Name |

1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMZUEKZENQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)I)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040520 | |

| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64584-34-5 | |

| Record name | DOI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64584-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,5-dimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064584345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOM10GW9UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary target of 4-Iodo-2,5-dimethoxyphenylisopropylamine (also known as DOI) is the 5-HT2A receptor , a subtype of the serotonin receptors. This receptor plays a crucial role in the function and distribution of serotonin in the brain, affecting mood, cognition, and perception.

Mode of Action

DOI acts as an agonist at the 5-HT2A receptor. This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin. The activation of 5-HT2A receptors has been associated with the hallucinogenic effects of DOI.

Biochemical Pathways

Upon activation of the 5-HT2A receptor, DOI triggers a cascade of biochemical reactions. It has been reported to regulate Brain-Derived Neurotrophic Factor (BDNF) expression within key limbic neurocircuits, including the prefrontal cortex and hippocampus. BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Pharmacokinetics

It’s known that the compound can cross the blood-brain barrier due to its lipophilic nature. More research is needed to fully understand the pharmacokinetics of DOI.

Result of Action

The activation of 5-HT2A receptors by DOI leads to a variety of molecular and cellular effects. It influences synaptic plasticity, neuronal survival, and progenitor turnover. At the organismal level, it affects cognitive, anxiety, depressive, and psychosis-related behaviors.

Biochemische Analyse

Biochemical Properties

4-Iodo-2,5-dimethoxyphenylisopropylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent agonist of the serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These interactions lead to the modulation of neurotransmitter release and signal transduction pathways. Additionally, 4-Iodo-2,5-dimethoxyphenylisopropylamine has been shown to inhibit tumor necrosis factor-alpha (TNF-α) inflammation at picomolar concentrations .

Cellular Effects

The effects of 4-Iodo-2,5-dimethoxyphenylisopropylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to altered intracellular calcium levels and activation of downstream signaling cascades . This compound has also been observed to affect gene expression related to inflammatory responses and neurotransmitter synthesis .

Molecular Mechanism

At the molecular level, 4-Iodo-2,5-dimethoxyphenylisopropylamine exerts its effects through binding interactions with serotonin receptors. As an agonist, it activates these receptors, leading to conformational changes and subsequent activation of G-proteins . This activation triggers a series of intracellular events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal . Additionally, 4-Iodo-2,5-dimethoxyphenylisopropylamine can inhibit or activate specific enzymes, influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-2,5-dimethoxyphenylisopropylamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Iodo-2,5-dimethoxyphenylisopropylamine can be rapidly synthesized and labeled with radioisotopes for imaging purposes . Its relatively short half-life requires careful handling and timely application in experimental setups .

Dosage Effects in Animal Models

The effects of 4-Iodo-2,5-dimethoxyphenylisopropylamine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects. For example, high doses of 4-Iodo-2,5-dimethoxyphenylisopropylamine have been associated with neurotoxicity and behavioral changes in animal studies . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

4-Iodo-2,5-dimethoxyphenylisopropylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and O-demethylation, primarily mediated by cytochrome P450 enzymes such as CYP1A2, CYP3A4, CYP2C9, and CYP2C19 . These metabolic processes affect the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of 4-Iodo-2,5-dimethoxyphenylisopropylamine within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its pharmacological effects. For instance, its uptake in the brain and lung has been observed in imaging studies . Understanding the transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Iodo-2,5-dimethoxyphenylisopropylamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and subsequent biochemical effects .

Biologische Aktivität

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly referred to as DOI (2,5-dimethoxy-4-iodoamphetamine), is a synthetic compound belonging to the class of phenethylamines. It exhibits notable biological activity primarily as a serotonin receptor agonist , specifically targeting the 5-HT2A and 5-HT2C receptor subtypes. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of DOI can be represented as follows:

This compound is characterized by:

- A propan-2-amine backbone.

- A 4-iodo substitution on the phenyl ring.

- Two methoxy groups at the 2 and 5 positions of the phenyl ring.

DOI primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. The activation of this receptor is associated with various neuropharmacological effects, including:

- Psychedelic experiences : Induces alterations in perception and mood.

- Hyperthermia : Studies have shown that DOI can induce hyperthermia in animal models, mediated through 5-HT2A receptor stimulation .

Psychoactive Properties

DOI exhibits hallucinogenic properties similar to other psychedelics. Research indicates that its interaction with serotonin receptors leads to significant changes in sensory perception and cognitive processes. Notably, DOI has been studied for its potential in treating various psychological disorders due to its ability to modulate serotonergic activity.

Table: Summary of Biological Effects

Case Studies and Research Findings

-

Hyperthermia Induction :

A study demonstrated that DOI administration in Wistar rats resulted in hyperthermia, peaking at 60 minutes post-administration. This effect was significantly attenuated by various serotonin receptor antagonists, confirming the role of 5-HT2A receptors in mediating this response . -

Psychedelic Effects :

Research has shown that DOI induces vivid visual hallucinations and altered states of consciousness, which are characteristic of psychedelic substances. These effects are attributed to its agonistic action on serotonin receptors . -

Therapeutic Potential :

Investigations into DOI's antidepressant-like effects suggest that it may offer new avenues for treating mood disorders. Its unique pharmacological profile could be leveraged to develop novel therapeutic agents targeting serotonergic systems .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The primary biological activity of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine is its role as a serotonin receptor agonist . It has been shown to activate the 5-hydroxytryptamine receptor subtypes 2A and 2C, which are involved in mood regulation and perception. The activation of these receptors leads to various neuropharmacological effects, including:

- Psychoactive Effects : DOI is known for inducing hallucinations and altered states of consciousness similar to other psychedelics. This property has made it a subject of interest in both recreational use and scientific research.

- Mood Alteration : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety.

Therapeutic Applications

Research on this compound has focused on its potential therapeutic applications, particularly in the context of mental health:

- Psychedelic-Assisted Therapy : Recent studies have investigated the use of psychedelics in therapeutic settings for treating conditions like PTSD and depression. DOI's agonistic activity at serotonin receptors may contribute to its efficacy in such treatments.

- Neuropharmacology Studies : DOI's distinct pharmacological profile allows researchers to explore its effects on neurotransmitter systems and their implications for understanding brain function .

Research Findings

Numerous studies have documented the effects of this compound on various physiological and psychological processes:

- Binding Affinity : DOI exhibits a high binding affinity for serotonin receptors, which is critical for understanding its psychoactive effects. Studies have shown that it selectively interacts with these receptors, leading to significant changes in cellular signaling pathways.

- Animal Studies : Research involving animal models has demonstrated that different dosages of DOI can lead to varying effects—ranging from therapeutic benefits at lower doses to potential neurotoxicity at higher doses .

Case Studies

Several case studies highlight the implications of using this compound in clinical settings:

- Clinical Observations : Reports have documented instances of adverse reactions following the use of similar compounds within the phenethylamine class. These observations emphasize the need for careful monitoring when exploring new psychoactive substances .

- Metabolic Pathways : Investigations into the metabolic pathways of DOI have revealed that it undergoes hydroxylation and O-demethylation mediated by cytochrome P450 enzymes. Understanding these pathways is essential for evaluating its pharmacokinetics and safety profile .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Behavioral Profiles

DOx Amphetamines

- DOI vs. DOC/DOB: The halogen substitution at position 4 (iodo, chloro, bromo) significantly impacts potency and duration. DOB (4-bromo) is approximately twice as potent as DOI in animal models, while DOC (4-chloro) is less potent . All three compounds exhibit prolonged hallucinogenic effects (>12 hours in humans) due to their amphetamine backbone, which delays metabolic clearance .

2C-x Phenethylamines

NBOMe Derivatives

- 25I-NBOMe: This N-methoxybenzylated analog of 2C-I exhibits 10–100-fold higher 5-HT₂A affinity than DOI, attributed to the bulky benzyl group enhancing receptor binding .

Analytical Differentiation

Techniques such as ATR-FTIR and ¹H-NMR spectroscopy reliably distinguish DOI from analogs:

- DOI : Characteristic peaks include methoxy protons (δ 3.7–3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and the amine group (δ 1.3 ppm) .

- DOB/2C-B : Bromine substitution alters aromatic proton splitting patterns, while 2C-B lacks the propane-2-amine side chain .

Legal and Research Status

Vorbereitungsmethoden

Reaction Conditions and Optimization

The iodination is typically conducted in aqueous phosphoric acid (2 M H₃PO₄) using potassium iodide (KI) as the iodine source and chloramine-T (N-chloro-p-toluenesulfonamide) as the oxidizing agent. A stoichiometric study revealed that a 1:1 molar ratio of 2,5-DMA to KI maximizes iodination efficiency while minimizing polyiodination byproducts. The reaction proceeds at ambient temperature (20–25°C) for 25 minutes, achieving yields of 62–80% after purification.

Key parameters influencing yield include:

-

Acid strength : Concentrated H₃PO₄ stabilizes the intermediate iodonium ion.

-

Oxidant selection : Chloramine-T outperforms alternatives like iodine monochloride (ICl) in minimizing side reactions.

-

Solvent polarity : Aqueous systems enhance iodine solubility and reaction homogeneity.

Table 1: Standard Iodination Protocol

| Component | Quantity | Role |

|---|---|---|

| 2,5-DMA | 1.0 mmol | Substrate |

| KI | 0.2 mmol | Iodine source |

| Chloramine-T | 0.44 mmol | Oxidant |

| 2 M H₃PO₄ | 30 mL | Solvent/acid |

| Reaction time | 25 min | — |

| Yield | 62–80% | After purification |

Work-up and Purification

Post-reaction, the mixture is quenched with sodium metabisulfite to reduce excess oxidant. Basification with NaOH (pH ≥ 12) liberates the free base, which is extracted into dichloromethane (3 × 25 mL). Rotary evaporation removes the solvent, and crude DOI is purified via preparative HPLC using a C₁₈ column with methanol/water (45:65 v/v) eluent. Recrystallization from 2-propanol/ether yields the hydrochloride salt (mp 227–230°C).

Radiolabelled Synthesis Variations

For tracer studies, DOI has been synthesized with iodine-125 (¹²⁵I) and iodine-123 (¹²³I) isotopes. These methods adapt the standard iodination protocol to accommodate radiolabeling constraints.

High-Specific-Activity Synthesis

Radiolabelled DOI is produced by reacting 2,5-DMA with Na¹²⁵I or Na¹²³I in trifluoroacetic acid (TFA) using chloramine-T. The reaction achieves >90% radiochemical yield within 1–2 hours at room temperature. Post-synthesis, deprotection (if applicable) and purification via radio-HPLC ensure a specific activity of 1,100 Ci/mmol for ¹²⁵I-DOI and >20,000 Ci/mmol for ¹²³I-DOI.

Challenges in Radiolabelling

-

Isotope stability : ¹²³I’s short half-life (13.2 hours) necessitates rapid synthesis and purification.

-

Byproduct formation : Free radical scavengers (e.g., ascorbic acid) mitigate undesired side reactions.

Enantiomeric Resolution Techniques

DOI contains a chiral center at the amphetamine side chain, with the R-(-)-enantiomer exhibiting 10-fold greater 5-HT2A receptor affinity than the S-(+)-form. Resolving racemic mixtures requires specialized chromatographic methods.

Chiral Stationary Phase Chromatography

Enantiomers are separated using Chiralpak IG or IF columns with mobile phases containing isopropanol/heptane and 0.1% diethylamine. For instance, a Chiralpak IG column with 15% isopropanol/85% heptane (+0.1% diethylamine) resolves R-(-)-DOI and S-(+)-DOI with >95% enantiomeric excess (ee).

Table 2: Chiral HPLC Conditions for DOI Resolution

| Column | Mobile Phase | Flow Rate | ee Achieved |

|---|---|---|---|

| Chiralpak IG | 15% IPA/85% heptane + 0.1% DEA | 40 mL/min | >95% |

| Chiralpak IF | 2% IPA/98% heptane | 40 mL/min | 90% |

Recrystallization Strategies

Alternate approaches involve forming diastereomeric salts with chiral acids (e.g., tartaric acid), though HPLC remains the gold standard for high-purity isolates.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Direct Iodination | Radiolabelled Synthesis | Chiral Resolution |

|---|---|---|---|

| Yield | 62–80% | 80–90% | >95% ee |

| Scalability | Multi-gram | Milligram | Milligram |

| Equipment Needs | Standard glassware | Radio-HPLC | Chiral HPLC |

| Key Limitation | Byproduct formation | Isotope decay | Cost of columns |

Q & A

Q. What are the key spectroscopic methods for characterizing 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine, and how do they differentiate its functional groups?

ATR-FTIR spectroscopy is a primary method for structural analysis. The compound exhibits three spectral domains:

- 3010–2500 cm⁻¹ : N-H stretching (amine group) and C-H stretching (aromatic and aliphatic groups).

- 1600–700 cm⁻¹ : Peaks for C-N (amine), C-C (aromatic ring), and CH₂/CH₃ (alkyl chain).

- 690–500 cm⁻¹ : Iodo substituent vibrations (C-I bond) .

Comparative studies with analogs like DOB (bromo-substituted) and 2C-I (ethylamine backbone) highlight spectral differences in halogen vibrations and alkyl chain configurations .

Q. How does DOI interact with serotonin receptors, and what experimental models validate its activity?

DOI is a nonselective 5-HT₂ receptor agonist, with high affinity for 5-HT₂A and 5-HT₂C subtypes. Key methods include:

- Radioligand binding assays : Competition studies using [³H]Ketanserin or [³H]DOI to measure receptor affinity (Kᵢ values) .

- In vivo behavioral models : Head-twitch response in rodents, a 5-HT₂A-mediated behavior, is dose-dependently induced by DOI .

- Electrophysiology : Cortical neuron recordings to assess receptor activation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) among halogenated amphetamines like DOI, DOB, and DOC?

SAR contradictions arise from halogen size (e.g., iodine in DOI vs. bromine in DOB) and substitution patterns. Methodological approaches include:

- Comparative molecular field analysis (CoMFA) : Maps steric/electronic effects of halogen substituents on receptor binding .

- Site-directed mutagenesis : Identifies critical residues in 5-HT₂A receptor binding pockets (e.g., transmembrane helix 5) .

- Functional selectivity assays : Measures biased agonism (G protein vs. β-arrestin pathways) to explain differential downstream effects .

Q. What experimental designs are optimal for studying DOI’s effects on mitochondrial biogenesis in renal injury models?

DOI induces mitochondrial biogenesis (MB) via 5-HT₂ receptor activation. Key steps:

- In vitro models : Cultured renal proximal tubule cells treated with DOI (1–10 µM) and assessed for PGC-1α (MB marker) via qPCR/Western blot .

- In vivo validation : Murine ischemia-reperfusion injury models with DOI pre-treatment (0.5–2 mg/kg, i.p.) and mitochondrial respiration assays (Seahorse Analyzer) .

- Controls : Co-administration of 5-HT₂A antagonists (e.g., M100907) to confirm receptor specificity .

Q. How can researchers validate analytical methods for detecting DOI in biological matrices?

Validated protocols for DOI detection include:

- LC-MS/MS : Quantification in plasma/brain homogenates using deuterated internal standards (e.g., DOI-d₃) .

- ATR-FTIR spectral libraries : Reference databases for forensic identification (e.g., differentiation from 2C-I or DOB) .

- NMR spectroscopy : ¹H-NMR (500 MHz) in D₂O to resolve aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

Q. What strategies address discrepancies in DOI’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across species?

Species-specific PK/PD variations are addressed via:

- Allometric scaling : Correlates DOI clearance (e.g., rodent vs. primate hepatic metabolism) using cytochrome P450 isoform data .

- Microdialysis : Measures free brain concentrations in awake animals to align receptor occupancy with behavioral outputs .

- PBPK modeling : Integrates tissue partition coefficients and plasma protein binding data to predict human doses .

Methodological Challenges and Solutions

Q. How to optimize synthesis protocols for DOI derivatives with modified methoxy/iodo groups?

Key synthetic challenges and solutions:

- Iodination selectivity : Use directed ortho-metalation (DoM) with iodine in THF at −78°C to prevent di-iodination .

- Chiral resolution : HPLC with cellulose-based columns (e.g., Chiralpak IB) to isolate (R)- and (S)-enantiomers for stereoselectivity studies .

- Purity validation : Combustion analysis for halogen content and GC-MS for residual solvent quantification .

Q. What are the neurochemical mechanisms underlying DOI’s dual role in anxiety-like behavior?

DOI exhibits dose-dependent anxiogenic (low dose) or anxiolytic (high dose) effects. Investigative approaches:

- Elevated plus-maze (EPM) : Behavioral testing with DOI (0.1–2 mg/kg) and post-hoc FosB immunohistochemistry to map neuronal activation .

- CRISPR-Cas9 knockdown : Targets 5-HT₂A receptors in the amygdala to dissect pathway-specific effects .

- MicroRNA profiling : Identifies non-receptor-mediated mechanisms (e.g., miR-34a modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.